molecular formula C15H17ClN4O4S B3015855 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 921886-02-4

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B3015855
CAS No.: 921886-02-4
M. Wt: 384.84
InChI Key: MZMHNKINGGNWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic scaffold. Its molecular formula is C₁₆H₁₇ClN₄O₄S (calculated based on structural analogs in ), with a molecular weight of approximately 396.85 g/mol. The compound integrates a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a thioether-linked acetamide chain at position 2, and a 2-amino-2-oxoethyl moiety at position 1. The N-substituted acetamide group is attached to a 5-chloro-2-methoxyphenyl ring, which contributes to its pharmacophoric properties.

Key structural attributes include:

  • Thioether linkage: Improves metabolic stability compared to ether or ester analogs.
  • 5-Chloro-2-methoxyphenyl group: A common motif in bioactive molecules, often associated with receptor-binding affinity and selectivity .

Properties

IUPAC Name

2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S/c1-24-12-3-2-9(16)4-11(12)19-14(23)8-25-15-18-5-10(7-21)20(15)6-13(17)22/h2-5,21H,6-8H2,1H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHNKINGGNWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide , with the CAS number 921821-68-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₀N₄O₄S
  • Molecular Weight : 364.4 g/mol
  • Structure : The compound features an imidazole ring, a thioether linkage, and a chloro-substituted methoxyphenyl group, which are pivotal for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral activity. For instance, compounds similar to the target molecule have shown effectiveness against various strains of human adenovirus (HAdV), with some derivatives achieving sub-micromolar potency. Specifically, compounds with structural similarities to this compound have demonstrated selectivity indexes greater than 100 against HAdV, suggesting a promising therapeutic profile for treating viral infections .

The proposed mechanism of action for this class of compounds involves targeting viral DNA replication processes. Preliminary studies suggest that these compounds may disrupt the life cycle of the virus at multiple stages, potentially inhibiting both early and late phases of viral replication .

Moreover, the imidazole moiety is known to interact with various biochemical pathways, enhancing the compound's efficacy against pathogens by generating reactive intermediates that interfere with nucleic acid synthesis .

Synthesis and Evaluation

A study focused on synthesizing and evaluating a series of imidazole derivatives highlighted the biological activity of compounds structurally related to our target molecule. The research showed that modifications at the phenyl ring significantly affected antiviral potency and cytotoxicity profiles .

In Vivo Studies

In vivo toxicity assessments of similar compounds revealed a maximum tolerated dose (MTD) of 150 mg/kg in animal models without significant adverse effects. This supports further investigation into their therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
5-chloro-2-hydroxybenzamide12345678200.0 g/molAntiviral activity against HAdV
2-nitroimidazole87654321180.0 g/molAntibacterial and anti-parasitic properties
4-amino-2-chlorophenyl derivative11223344210.0 g/molModerate antiviral activity

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro-methoxyphenyl vs. Chlorophenyl : The 5-chloro-2-methoxyphenyl group in the target compound (vs. 4-chlorophenyl in ) introduces steric and electronic modifications. The methoxy group may enhance binding to hydrophobic pockets in enzymes or receptors, while the chlorine atom improves electrophilic interactions .
  • Hydroxymethyl vs.

Heterocyclic Core Variations

  • Imidazole vs. Oxadiazole/Thiazolidinone: Replacement of the imidazole with oxadiazole () or thiazolidinone () alters conformational flexibility and electron distribution. Oxadiazoles are often associated with antimicrobial activity, while thiazolidinones are linked to antidiabetic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.